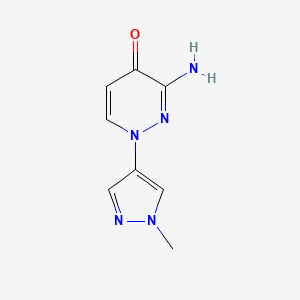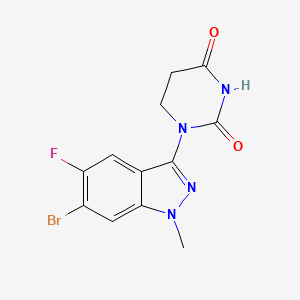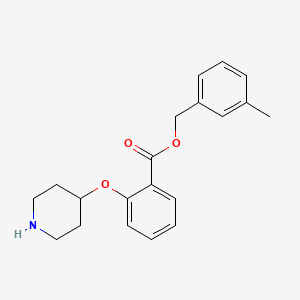
(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a 3-methylphenyl group, a piperidine ring, and a benzoate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with (3-methylphenyl)methanol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The piperidine ring is introduced through a nucleophilic substitution reaction, where 2-chlorobenzoate is reacted with piperidine in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The piperidine ring and benzoate ester play crucial roles in binding to the active sites of the targets, influencing their function and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Methylphenyl)methyl 2-piperidin-4-ylacetate: Similar structure but with an acetate group instead of a benzoate ester.
(3-Methylphenyl)methyl 2-piperidin-4-yloxypropanoate: Similar structure with a propanoate ester.
(3-Methylphenyl)methyl 2-piperidin-4-yloxybutanoate: Similar structure with a butanoate ester.
Uniqueness
(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its benzoate ester group provides distinct reactivity compared to other similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C20H23NO3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(3-methylphenyl)methyl 2-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C20H23NO3/c1-15-5-4-6-16(13-15)14-23-20(22)18-7-2-3-8-19(18)24-17-9-11-21-12-10-17/h2-8,13,17,21H,9-12,14H2,1H3 |
InChI Key |
ITYBDMUHHXSYNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC(=O)C2=CC=CC=C2OC3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


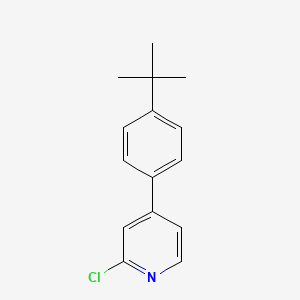
![1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)

![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)


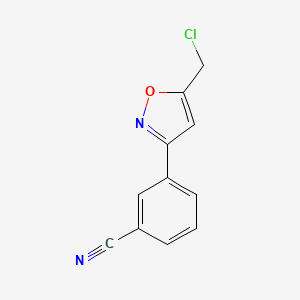
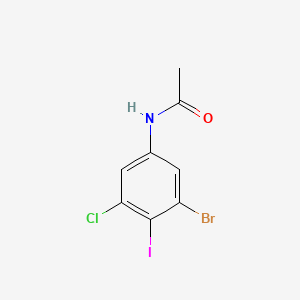

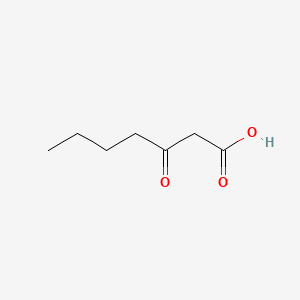
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)

